4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core fused with a piperazine moiety. Its structure includes a methyl group at position 4 and a phenyl-substituted piperazine at position 2 (Figure 1). Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and modulation of monoamine oxidases (MAOs) . The phenylpiperazine group enhances receptor binding affinity, while the dihydroquinazolinone scaffold contributes to metabolic stability .
Properties
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-18-16(8-5-9-17(18)24)21-19(20-14)23-12-10-22(11-13-23)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYAVFLICKKFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazolinone derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects . Additionally, it may interact with neuroreceptors, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Modifications in the Piperazine Substituent
The piperazine ring is a critical pharmacophore. Substitutions here influence target selectivity and pharmacokinetics:
Key Findings :
- Pyridinyl substitution (e.g., BH53973 ) improves aqueous solubility but may reduce MAO-B affinity compared to the phenyl group.
- Bulky substituents like benzyl decrease enzymatic activity, likely due to steric hindrance.
- Electron-withdrawing groups (e.g., CF3 ) enhance metabolic resistance and blood-brain barrier permeability.
Modifications in the Quinazolinone Core
Substituents on the dihydroquinazolinone ring impact electronic properties and binding interactions:
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